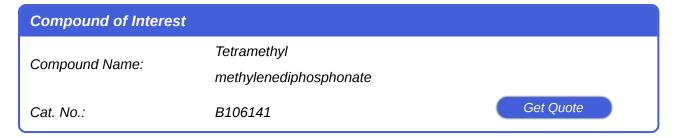


Spectroscopic Analysis of Bis(dimethoxyphosphoryl)methane: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of bis(dimethoxyphosphoryl)methane, a key organophosphorus compound. Due to the limited availability of published experimental spectra for bis(dimethoxyphosphoryl)methane, this guide presents a comprehensive analysis of a closely related and well-characterized alternative, tetraethyl methylenediphosphonate. The experimental data for the comparator is used to provide a robust theoretical framework for the expected spectroscopic characteristics of bis(dimethoxyphosphoryl)methane.

This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry, providing them with the necessary spectroscopic benchmarks for the identification and characterization of this class of compounds.

Comparison of Spectroscopic Data

The following tables summarize the experimental spectroscopic data for tetraethyl methylenediphosphonate and the predicted data for bis(dimethoxyphosphoryl)methane.

Table 1: ¹H NMR Data



Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Bis(dimethoxyph osphoryl)methan e (Predicted)	~3.8	Doublet of Triplets	3 J(P,H) ≈ 11 Hz, 4 J(H,H) ≈ 1 Hz	О-СН₃
~2.5	Triplet	² J(P,H) ≈ 22 Hz	P-CH ₂ -P	
Tetraethyl methylenediphos phonate	4.21 - 4.11	Multiplet	-	O-CH₂-CH₃
2.45	Triplet	² J(P,H) = 22.5 Hz	P-CH ₂ -P	
1.34	Triplet	³ J(H,H) = 7.1 Hz	O-CH₂-CH₃	-

Table 2: 13C NMR Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Bis(dimethoxyph osphoryl)methan e (Predicted)	~53	Triplet	² J(P,C) ≈ 6 Hz	О-СНз
~25	Triplet	¹J(P,C) ≈ 135 Hz	P-CH ₂ -P	
Tetraethyl methylenediphos phonate[1]	62.5	Doublet	² J(P,C) = 6.5 Hz	O-CH₂-CH₃
26.1	Triplet	¹ J(P,C) = 136.2 Hz	P-CH ₂ -P	
16.3	Doublet	³ J(P,C) = 6.0 Hz	O-CH₂-CH₃	_

Table 3: 31P NMR Data



Compound	Chemical Shift (δ) ppm	Multiplicity
Bis(dimethoxyphosphoryl)meth ane (Predicted)	~20-25	Singlet
Tetraethyl methylenediphosphonate[1]	19.8	Singlet

Table 4: IR Spectroscopy Data

Compound	Wavenumber (cm ⁻¹)	Assignment
Bis(dimethoxyphosphoryl)meth ane (Predicted)	~2950	C-H stretch (methoxy)
~2850	C-H stretch (methylene)	
~1250	P=O stretch	
~1030	P-O-C stretch	_
Tetraethyl methylenediphosphonate[1]	2984, 2935, 2909	C-H stretch
1254	P=O stretch	
1026	P-O-C stretch	_

Table 5: Mass Spectrometry Data



Compound	m/z	Assignment
Bis(dimethoxyphosphoryl)meth ane (Predicted)	232	[M] ⁺
201	[M - OCH₃] ⁺	
125	[P(O)(OCH ₃) ₂] ⁺	-
Tetraethyl methylenediphosphonate[1]	288	[M]+
260	[M - C ₂ H ₄] ⁺	
233	[M - C ₂ H ₅ O] ⁺	-
181	[M - P(O)(OC ₂ H ₅) ₂] ⁺	-

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, 85% phosphoric acid is commonly used as an external standard.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electron ionization (EI) is a common ionization technique for these types of compounds.

Visualization of Spectroscopic Analysis Workflow



The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of bis(dimethoxyphosphoryl)methane.

Spectroscopic Techniques NMR Spectroscopy (1H, 13C, 31P) Structural Information Obtained Proton & Carbon Environment Phosphorus Connectivity Structure Elucidation Bis(dimethoxyphosphoryl)methane Structure

Spectroscopic Analysis of Bis(dimethoxyphosphoryl)methane

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Caption: Workflow of Spectroscopic Analysis.

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